5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid 5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 918827-57-3
VCID: VC20272645
InChI: InChI=1S/C10H16O8/c1-9(15-3)10(2,16-4)18-6(8(13)14)5(17-9)7(11)12/h5-6H,1-4H3,(H,11,12)(H,13,14)
SMILES:
Molecular Formula: C10H16O8
Molecular Weight: 264.23 g/mol

5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid

CAS No.: 918827-57-3

Cat. No.: VC20272645

Molecular Formula: C10H16O8

Molecular Weight: 264.23 g/mol

* For research use only. Not for human or veterinary use.

5,6-Dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid - 918827-57-3

Specification

CAS No. 918827-57-3
Molecular Formula C10H16O8
Molecular Weight 264.23 g/mol
IUPAC Name 5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid
Standard InChI InChI=1S/C10H16O8/c1-9(15-3)10(2,16-4)18-6(8(13)14)5(17-9)7(11)12/h5-6H,1-4H3,(H,11,12)(H,13,14)
Standard InChI Key RDQMREKYMOQHJP-UHFFFAOYSA-N
Canonical SMILES CC1(C(OC(C(O1)C(=O)O)C(=O)O)(C)OC)OC

Introduction

Chemical Identity and Structural Features

The parent compound, 5,6-dimethoxy-5,6-dimethyl-1,4-dioxane-2,3-dicarboxylic acid, features a 1,4-dioxane ring substituted with two methoxy groups, two methyl groups, and two carboxylic acid functionalities at the 2- and 3-positions. Its molecular formula is C10H16O8\text{C}_{10}\text{H}_{16}\text{O}_{8}, derived by replacing the methyl ester groups in the dimethyl ester derivative (CAS 181586-74-3, C12H20O8\text{C}_{12}\text{H}_{20}\text{O}_{8}) with carboxylic acid groups .

Stereochemical Configuration

The dimethyl ester derivative exhibits a (2R,3R,5R,6R) stereochemical configuration, as confirmed by optical rotation data ([α]D20=139.0[\alpha]^{20}_{D} = 139.0^\circ, 1% in chloroform) . This suggests the parent acid retains the same chiral centers, making it a tetrasubstituted dioxane with defined stereochemistry.

Synthesis and Precursor Relationships

Precursor Compounds

The dioxane ring system is often synthesized from cyclic ketones or diols. A key precursor is 5,6-dimethyl-1,4-dioxane-2,3-dione (CAS 89093-67-4), reported by Watson et al. in 1950 . This dione can undergo nucleophilic attack at the carbonyl groups to introduce methoxy and methyl substituents, followed by hydrolysis to yield the dicarboxylic acid.

Esterification Pathways

The dimethyl ester derivative is synthesized via esterification of the dicarboxylic acid with methanol under acidic conditions. Alternatively, direct functionalization of the dione with methylating agents (e.g., dimethyl sulfate) and methoxy groups may occur in a stepwise manner .

Physical and Chemical Properties

Hypothetical Properties of the Dicarboxylic Acid

While experimental data for the acid are scarce, its properties can be inferred from its esters:

  • Molecular Weight: 264.18 g/mol (calculated from C10H16O8\text{C}_{10}\text{H}_{16}\text{O}_{8}).

  • Solubility: Likely polar due to carboxylic acid groups, soluble in water, alcohols, and dimethyl sulfoxide.

  • Melting Point: Expected to exceed 150°C, higher than the dimethyl ester’s 106–110°C , due to hydrogen bonding.

Dimethyl Ester Derivative (CAS 181586-74-3)

PropertyValueSource
Molecular FormulaC12H20O8\text{C}_{12}\text{H}_{20}\text{O}_{8}
Molecular Weight292.28 g/mol
Melting Point106–110°C
Optical Rotation+139.0+139.0^\circ (1% in CHCl₃)
Safety (WGK Germany)3 (Highly water-polluting)

Applications and Industrial Relevance

Chiral Building Blocks

The dimethyl ester is classified as a chiral building block in organic synthesis . Its rigid dioxane ring and stereochemical purity make it valuable for constructing pharmaceuticals or agrochemicals with specific stereochemical requirements.

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